molecular formula C18H18O B14200480 1,4,10,10-Tetramethylanthracen-9(10H)-one CAS No. 876028-39-6

1,4,10,10-Tetramethylanthracen-9(10H)-one

Cat. No.: B14200480
CAS No.: 876028-39-6
M. Wt: 250.3 g/mol
InChI Key: VKZDZHFJJSSQOH-UHFFFAOYSA-N
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Description

1,4,10,10-Tetramethylanthracen-9(10H)-one: is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This specific compound is characterized by the presence of four methyl groups at positions 1, 4, 10, and 10, and a ketone group at position 9. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,10,10-Tetramethylanthracen-9(10H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4,10,10-tetramethylanthracene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,4,10,10-Tetramethylanthracen-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted anthracene derivatives with various functional groups.

Scientific Research Applications

1,4,10,10-Tetramethylanthracen-9(10H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a model compound for studying aromaticity and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,4,10,10-tetramethylanthracen-9(10H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress. Detailed studies are required to elucidate the precise mechanisms and molecular targets.

Comparison with Similar Compounds

    Anthracene: A parent compound with three fused benzene rings but without the methyl and ketone substitutions.

    1,4-Dimethylanthracene: Similar structure with two methyl groups at positions 1 and 4.

    9-Anthrone: An anthracene derivative with a ketone group at position 9 but without the methyl substitutions.

Uniqueness: 1,4,10,10-Tetramethylanthracen-9(10H)-one is unique due to the specific placement of methyl groups and the ketone functionality

Properties

CAS No.

876028-39-6

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1,4,10,10-tetramethylanthracen-9-one

InChI

InChI=1S/C18H18O/c1-11-9-10-12(2)16-15(11)17(19)13-7-5-6-8-14(13)18(16,3)4/h5-10H,1-4H3

InChI Key

VKZDZHFJJSSQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(C3=CC=CC=C3C2=O)(C)C

Origin of Product

United States

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